molecular formula C13H12ClNO3S B2443389 N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide CAS No. 97026-74-9

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2443389
CAS No.: 97026-74-9
M. Wt: 297.75
InChI Key: UGWMDSAJIPMLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is a chemical compound of interest in biochemical and pharmacological research. It belongs to the class of N-(aryl)arylsulfonamides, which are recognized as important pharmacophores and have been the subject of extensive research due to their wide spectrum of potential biological activities . Studies on closely related sulfonamide compounds have shown that this class can exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties, making them a valuable scaffold for developing novel therapeutic agents . The structural features of this chemical family, such as the dihedral angle between the two benzene rings, can influence its crystalline form and intermolecular interactions, which may be a point of investigation in materials and crystallography research . Researchers can utilize this product as a key intermediate or reference standard in exploratory studies aimed at drug discovery and the synthesis of new molecules with targeted biological functions. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMDSAJIPMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, having first emerged as the initial class of effective systemic antibacterial agents.[1] Their broad therapeutic applications have since expanded significantly, with sulfonamide-containing molecules being investigated and approved for a diverse range of indications, including antiviral, anticancer, and anti-inflammatory therapies.[2] The versatility of the sulfonamide moiety (–SO₂NH–) stems from its unique electronic properties and its ability to participate in strong hydrogen bonding interactions, making it a privileged scaffold in drug design.

This technical guide provides a comprehensive examination of the core physicochemical properties of a specific sulfonamide derivative, This compound . Understanding these fundamental characteristics is paramount for any rational drug design and development program, as they directly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. This document is intended to serve as a detailed resource for researchers and scientists engaged in the evaluation and optimization of sulfonamide-based compounds.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride and an aniline derivative. This common and reliable method allows for the straightforward formation of the sulfonamide bond.

Synthetic Pathway

The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chloroaniline. Pyridine is often used as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-methoxybenzenesulfonyl_chloride 4-Methoxybenzenesulfonyl Chloride Product N-(4-Chlorophenyl)-4- methoxybenzenesulfonamide 4-methoxybenzenesulfonyl_chloride->Product + 4-chloroaniline 4-Chloroaniline 4-chloroaniline->Product + Pyridine Pyridine (base) Pyridine->Product Solvent Dichloromethane or similar aprotic solvent Solvent->Product Temperature Room Temperature Temperature->Product

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

  • To a solution of 4-chloroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane, add pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectral Characterization

Structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.

Technique Characteristic Data
IR (cm⁻¹) 3245.6 (N-H stretch), 1267.0 (C-O stretch), 1328.7 (Asymmetric S=O stretch), 1158.0 (Symmetric S=O stretch)
¹H NMR (CDCl₃, δ ppm) 7.70 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.80 (s, 1H, NH), 3.80 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ ppm) 162.9, 136.5, 130.0, 129.3, 129.1, 124.9, 121.0, 114.2, 55.6

Note: The specific peak assignments and coupling constants may vary slightly depending on the solvent and instrument used.

Core Physicochemical Properties

Melting Point

Significance: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. It is also a fundamental physical constant used for the identification of a compound.

Experimental Protocol: Capillary Melting Point Determination

Start Start Sample_Prep Grind a small amount of the dry compound into a fine powder. Start->Sample_Prep Capillary_Loading Tap the open end of a capillary tube into the powder to load a small amount of sample. Sample_Prep->Capillary_Loading Packing Invert the tube and tap gently to pack the sample into the closed end (2-3 mm height). Capillary_Loading->Packing Apparatus_Setup Place the loaded capillary into the heating block of the melting point apparatus. Packing->Apparatus_Setup Heating_Fast Heat rapidly to determine an approximate melting range. Apparatus_Setup->Heating_Fast Cooling Allow the apparatus to cool below the approximate range. Heating_Fast->Cooling Heating_Slow Heat slowly (1-2 °C/min) as the temperature approaches the approximate melting point. Cooling->Heating_Slow Observation Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). Heating_Slow->Observation Result The melting range is T1 - T2. Observation->Result End End Result->End

Figure 2: Workflow for melting point determination.

Data: The experimental melting point for this compound is not explicitly stated in the readily available literature. However, related sulfonamides have melting points that vary significantly based on their substitution patterns, often in the range of 100-200 °C.

Aqueous Solubility

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is necessary for absorption into the bloodstream. Poor solubility can be a major hurdle in drug development, leading to low and variable bioavailability.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Start Start Add_Excess Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4 PBS) in a sealed flask. Start->Add_Excess Equilibrate Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). Add_Excess->Equilibrate Phase_Separation Separate the solid and liquid phases by centrifugation or filtration. Equilibrate->Phase_Separation Sample_Dilution Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Phase_Separation->Sample_Dilution Quantification Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC-UV). Sample_Dilution->Quantification Calculation Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. Quantification->Calculation End End Calculation->End

Figure 3: Workflow for the shake-flask solubility assay.

Data: Experimental aqueous solubility data for this compound is not readily available in the public domain. Generally, sulfonamides exhibit a wide range of solubilities that are highly dependent on their substitution and the pH of the medium.

Lipophilicity (logP)

Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter that influences a drug's ability to cross biological membranes, its distribution into tissues, and its binding to plasma proteins. An optimal balance of lipophilicity is essential for good ADMET properties.

Experimental Protocol: Shake-Flask Method for logP Determination

Start Start Phase_Prep Pre-saturate n-octanol with water and water (or buffer) with n-octanol. Start->Phase_Prep Dissolve Dissolve a small amount of the compound in one of the phases. Phase_Prep->Dissolve Mixing Add a known volume of the other phase and shake vigorously to allow for partitioning. Dissolve->Mixing Equilibrate Allow the mixture to stand until the two phases have completely separated. Mixing->Equilibrate Sampling Carefully sample both the aqueous and octanol layers. Equilibrate->Sampling Quantification Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). Sampling->Quantification Calculation Calculate logP = log([Compound]octanol / [Compound]aqueous). Quantification->Calculation End End Calculation->End

Figure 4: Workflow for logP determination by the shake-flask method.

Data: Experimental logP data for this compound is not readily available. However, computational methods can provide an estimate.

  • Predicted logP: ~3.0 - 3.5 (This range is typical for many sulfonamide drugs and suggests moderate lipophilicity).

Acidity (pKa)

Significance: The pKa value indicates the strength of an acid. For sulfonamides, the proton on the sulfonamide nitrogen is weakly acidic. The pKa determines the ionization state of the molecule at a given pH. This is critical as the ionized form often has higher aqueous solubility, while the neutral form is typically more membrane-permeable.

Experimental Protocol: Potentiometric Titration for pKa Determination

Start Start Solution_Prep Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Start->Solution_Prep Titration_Setup Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Solution_Prep->Titration_Setup Titration Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding small, precise volumes. Titration_Setup->Titration Data_Collection Record the pH of the solution after each addition of the titrant. Titration->Data_Collection Equivalence_Point Plot the pH versus the volume of titrant added. Determine the equivalence point from the inflection point of the titration curve. Data_Collection->Equivalence_Point pKa_Determination The pH at the half-equivalence point is equal to the pKa of the compound. Equivalence_Point->pKa_Determination End End pKa_Determination->End

Figure 5: Workflow for pKa determination by potentiometric titration.

Data: The experimental pKa for this compound is not readily available. The acidity of the sulfonamide proton is influenced by the electronic nature of the aryl substituents. The electron-withdrawing nature of the 4-chlorophenyl group would be expected to increase the acidity (lower the pKa) compared to an unsubstituted phenyl group.

  • Predicted pKa: ~8.5 - 9.5 (This predicted range is consistent with other N-aryl benzenesulfonamides).

Summary of Physicochemical Properties

PropertyMethodValueSignificance
Molecular Formula -C₁₃H₁₂ClNO₃S-
Molecular Weight -297.76 g/mol Influences diffusion and permeability.
Melting Point (°C) Capillary MethodNot AvailableIndicator of purity and identity.
Aqueous Solubility Shake-FlaskNot AvailableAffects bioavailability and formulation.
logP Shake-Flask/Predicted~3.0 - 3.5 (Predicted)Governs membrane permeability and distribution.
pKa Potentiometric Titration/Predicted~8.5 - 9.5 (Predicted)Determines ionization state at physiological pH.

Conclusion

This compound possesses a molecular framework common to many biologically active compounds. Its predicted physicochemical properties, particularly its moderate lipophilicity and weak acidity, suggest that it is likely to have drug-like characteristics. The methoxy and chloro substituents will influence its metabolic stability and target-binding interactions. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of its key physicochemical parameters, which is an essential step in the comprehensive evaluation of its potential as a therapeutic agent. Further experimental validation of the predicted properties is crucial for advancing any drug discovery program centered on this promising scaffold.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activulators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Parrill, A. L., & Reddanna, P. (Eds.). (2018). The COX-2 selective inhibitors: a new class of anti-inflammatory and cancer-preventing drugs. Springer.

Sources

Methodological & Application

Synthesis protocol for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide , a sulfonamide scaffold relevant to medicinal chemistry programs targeting antibacterial (dihydropteroate synthase inhibition) and anti-inflammatory pathways.

We present two distinct protocols:

  • Method A (The "Gold Standard"): A pyridine-mediated synthesis ideal for small-scale library generation (100 mg – 5 g), prioritizing solubility and reaction speed.

  • Method B (Green Chemistry): A modified Schotten-Baumann aqueous protocol ideal for scale-up (>5 g), prioritizing safety and environmental impact.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a nucleophilic substitution at the sulfonyl sulfur center. The disconnection reveals two commercially available precursors: 4-Methoxybenzenesulfonyl chloride (Electrophile) and 4-Chloroaniline (Nucleophile).

Key Strategic Consideration: Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the unreactive sulfonic acid. Therefore, Method A uses anhydrous conditions to maximize yield, while Method B relies on biphasic kinetics where the rate of amidation exceeds the rate of hydrolysis under controlled pH.

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Small Scale)

Best for: High-throughput medicinal chemistry, ensuring complete solubility of reactants.

Reagents:

  • 4-Chloroaniline (1.0 equiv)

  • 4-Methoxybenzenesulfonyl chloride (1.1 equiv)

  • Pyridine (Solvent & Base, ~10 vol relative to amine)

  • Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloroaniline (1.0 equiv) in anhydrous pyridine.

    • Expert Insight: Pyridine acts as both the solvent and the acid scavenger (H+ trap). It also activates the sulfonyl chloride by forming a highly reactive N-sulfonylpyridinium intermediate.

  • Addition: Cool the solution to 0°C (ice bath). Add 4-Methoxybenzenesulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.

    • Control Point: The reaction is exothermic. rapid addition may cause thermal degradation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Quench & Workup (The Self-Validating Step):

    • Pour the reaction mixture into a beaker containing ice-cold 1M HCl (excess).

    • Why? The HCl protonates the pyridine, converting it into water-soluble pyridinium chloride. The hydrophobic product will precipitate out.

    • Validation: If a solid forms immediately, filter it. If an oil forms, extract with EtOAc.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/off-white crystals.[1]

Method B: Aqueous Schotten-Baumann (Green/Scale-Up)

Best for: Avoiding toxic solvents (pyridine) and simplifying purification.

Reagents:

  • 4-Chloroaniline (1.0 equiv)

  • 4-Methoxybenzenesulfonyl chloride (1.2 equiv)

  • Sodium Carbonate (

    
    , 2.5 equiv)
    
  • Solvent: Water:Acetone (1:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Chloroaniline in Acetone. Dissolve

    
      in water. Combine the two solutions in a flask.
    
  • Addition: Add 4-Methoxybenzenesulfonyl chloride as a solid or solution (in minimal acetone) to the stirring mixture at RT.

  • Reaction: Stir vigorously for 2–4 hours.

    • Mechanism:[1][2][3][4] The base neutralizes the HCl generated.[5] The acetone ensures the organic chloride contacts the amine.

  • Isolation: Evaporate the acetone under reduced pressure. The product will precipitate from the remaining aqueous layer.

  • Wash: Filter the solid and wash with water (to remove salts) and dilute HCl (to remove unreacted aniline).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical role of the base in driving the equilibrium forward.

ReactionMechanism Reactants Reactants (Amine + Sulfonyl Cl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse ProductAcid Protonated Sulfonamide Transition->ProductAcid - Cl⁻ FinalProduct Final Product (Neutral) ProductAcid->FinalProduct Deprotonation Base Base (Pyridine/Na2CO3) Base->ProductAcid Accepts H+

Figure 1: Mechanistic pathway of sulfonylation. The base is critical for the final deprotonation step to form the stable neutral sulfonamide.

Workup Logic & Troubleshooting (Self-Validating System)

The success of this synthesis relies on efficient removal of the starting amine and the solvent. Use this logic flow to determine your workup strategy.

WorkupLogic Start Reaction Complete (TLC Check) MethodCheck Which Method? Start->MethodCheck PyridineRoute Method A (Pyridine) MethodCheck->PyridineRoute GreenRoute Method B (Aq/Acetone) MethodCheck->GreenRoute Quench Pour into Ice-Cold 1M HCl PyridineRoute->Quench Precipitate Did Solid Form? Quench->Precipitate Filter Filter Solid Wash w/ H2O Precipitate->Filter Yes Extract Extract w/ EtOAc Wash w/ Brine Precipitate->Extract No (Oiling) Evap Evaporate Acetone GreenRoute->Evap FilterGreen Filter Precipitate Evap->FilterGreen

Figure 2: Decision tree for product isolation. The HCl quench in Method A is the critical control point for purity.

Characterization Benchmarks

Upon isolation, the product must be validated against these expected values.

Data TypeExpected Value / RangeStructural Assignment
Physical State White to Off-white Crystalline SolidN/A
Melting Point 110–150°C (Determine experimentally)Validates purity vs. starting material (SM). Note: SM 4-Methoxybenzenesulfonamide melts ~112°C [1].

H-NMR (DMSO-

)

10.0–10.2 (s, 1H)
-NH- (Sulfonamide proton, exchangeable w/

)

7.6–7.8 (d, 2H)
Aromatic protons ortho to


7.2–7.4 (d, 2H)
Aromatic protons ortho to


7.0–7.1 (d, 2H)
Aromatic protons ortho to


3.80 (s, 3H)
-OCH

(Methoxy singlet, distinct diagnostic peak)
IR Spectroscopy 1330–1350 cm

& 1150–1170 cm

Asymmetric & Symmetric

stretches

Data Integrity Note: The crystal structure of this specific compound (this compound) has been reported by Vinola et al. (2015) .[6] Researchers should compare their XRD data or melting point to this primary reference for absolute confirmation [2].

References

  • Sigma-Aldrich. 4-Methoxybenzenesulfonamide Product Specification.

  • Vinola, Z. R., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and this compound.[6] IUCrData.

  • Organic Chemistry Portal. Schotten-Baumann Reaction Mechanism and Applications.

  • Royal Society of Chemistry. Green synthesis of sulfonamides via aqueous protocols.

Sources

Carbonic anhydrase inhibition assay using N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous characterization of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide as a potential Carbonic Anhydrase (CA) inhibitor.

Technical Application Note: Kinetic Profiling of Carbonic Anhydrase Inhibition

Compound: this compound Target: Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) Methodology: Stopped-Flow CO₂ Hydration Assay (Gold Standard) & Esterase Screen

Executive Summary & Scientific Context

The Compound Architecture: The test compound, This compound , belongs to the class of N-substituted sulfonamides (secondary sulfonamides).

  • Structure:

    
    
    
  • Mechanistic Implication: Classical CA inhibitors (e.g., Acetazolamide) are primary sulfonamides (

    
    ). The unsubstituted nitrogen is critical because it exists as a mono-anion (
    
    
    
    ) that coordinates directly to the catalytic Zinc (
    
    
    ) ion in the enzyme's active site, displacing the zinc-bound water/hydroxide.
  • Critical Consideration: N-substituted sulfonamides generally lack the ability to coordinate the Zinc ion effectively due to steric hindrance and the lack of a dissociable proton required for the specific binding geometry. Therefore, this compound is likely to be a weak or inactive inhibitor in vitro unless it undergoes hydrolysis to the primary sulfonamide or binds via a non-classical (allosteric) mechanism.

The Assay Choice: To definitively determine the inhibition constant (


) and rule out false negatives/positives, the Stopped-Flow CO₂ Hydration Assay  is required.
  • Why not Esterase? The colorimetric esterase assay (using 4-nitrophenyl acetate) is a convenient pre-screen but measures a pseudo-activity. It often yields false positives for compounds that bind outside the active site or simply hydrolyze the ester non-enzymatically.

  • Why Stopped-Flow? It measures the physiological reaction (

    
    ) directly on a millisecond timescale, providing the only true measure of catalytic efficiency (
    
    
    
    ) and inhibition (
    
    
    ).

Mechanism of Action & Assay Logic

The assay relies on monitoring the rapid acidification of the reaction medium as CA catalyzes the hydration of CO₂.[1][2] Since the reaction completes in <1 second, standard spectrophotometers are too slow.

Reaction Scheme:



Detection: The generation of protons (


) is tracked using a pH-sensitive indicator (Phenol Red) which shifts absorbance from 557 nm (basic/red) to yellow (acidic) as the reaction proceeds.

CA_Assay_Workflow cluster_inputs Reagent Preparation SyringeA Syringe A: Enzyme + Indicator (hCA + Phenol Red) Mixing Rapid Mixing Chamber (Stopped-Flow Instrument) SyringeA->Mixing Flow SyringeB Syringe B: Substrate (CO2 Saturated Water) SyringeB->Mixing Flow Inhibitor Test Compound: N-(4-Chlorophenyl)-... Inhibitor->SyringeA Pre-incubation (15 min) Reaction Catalytic Cycle Zn-OH attacks CO2 Mixing->Reaction t < 5 ms Detection Absorbance Decay (557 nm) Reaction->Detection Proton Release (H+) Data Kinetic Analysis (Cheng-Prusoff -> Ki) Detection->Data Curve Fitting

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay. The inhibitor is pre-incubated with the enzyme to ensure equilibrium binding before rapid mixing with the substrate.

Materials & Reagents

ReagentSpecificationPurpose
Enzyme Recombinant hCA II (or I, IX, XII)Target protein. Concentration: ~10–20 nM final.
Substrate CO₂ Saturated WaterPrepared by bubbling pure CO₂ gas into ddH₂O for 30 min at 25°C. (

mM).
Buffer 20 mM HEPES, pH 7.5Maintains physiological pH. Must be weak enough to allow pH change detection.
Ionic Strength 20 mM Na₂SO₄Maintains ionic strength (avoid Chloride salts as Cl⁻ is a weak CA inhibitor).
Indicator 0.2 mM Phenol Red

. Monitors pH drop.[1]
Test Compound This compoundDissolved in 100% DMSO. Final DMSO in assay < 1%.

Detailed Protocol: Stopped-Flow CO₂ Hydration

Phase 1: Preparation of Solutions
  • Indicator Buffer (Syringe A Base):

    • Dissolve HEPES (20 mM) and Na₂SO₄ (20 mM) in deionized water.

    • Add Phenol Red (0.2 mM).

    • Adjust pH to 7.50 exactly using dilute NaOH.

  • Enzyme Solution:

    • Dilute hCA stock into the Indicator Buffer to a concentration of 2x the desired final concentration (e.g., if final is 10 nM, prepare 20 nM).

  • Substrate Solution (Syringe B Base):

    • Bubble pure CO₂ into deionized water for at least 30 minutes at room temperature.

    • Note: This solution is unstable; keep bubbling slowly or use immediately.

Phase 2: Inhibitor Preparation (The Test Compound)
  • Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Dilution Series: Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in the Enzyme Solution .

    • Critical: Ensure the final DMSO concentration is constant across all samples (typically 0.1% - 1%). DMSO affects the indicator absorbance, so the "No Inhibitor" control must contain the same % DMSO.

  • Incubation: Incubate the Enzyme + Inhibitor mix for 15 minutes at Room Temp. This is crucial for sulfonamides, which can have slow association rates (

    
    ).
    
Phase 3: The Assay Run (Stopped-Flow)

Instrument: Applied Photophysics SX20 or equivalent.

  • Load Syringe A: Enzyme + Indicator (+/- Inhibitor).

  • Load Syringe B: CO₂ Saturated Water.[1]

  • Settings:

    • Wavelength: 557 nm.

    • Temperature: 25°C.

    • Shot Volume: 100 µL (50 µL A + 50 µL B).

  • Acquisition:

    • Trigger rapid mixing.

    • Record absorbance decay for 0.5 – 1.0 seconds.

    • Perform 5–10 repeats per concentration to average the kinetic trace.

Phase 4: Data Processing
  • Uncatalyzed Rate (

    
    ):  Run Buffer (no enzyme) vs. CO₂. This measures the spontaneous hydration.
    
  • Catalyzed Rate (

    
    ):  Run Enzyme (no inhibitor) vs. CO₂.
    
  • Observed Rate (

    
    ):  Fit the absorbance decay curves to a single exponential equation to obtain the rate constant (
    
    
    
    ).
  • Calculate Activity:

    
    
    

Data Analysis & Validation

Determining the IC50 and Ki

Plot the % Activity against Log[Inhibitor]. Fit to a sigmoidal dose-response curve (4-parameter logistic).

Cheng-Prusoff Correction: Since the substrate concentration


 changes during the reaction, the classical Cheng-Prusoff is an approximation. However, for CO₂ hydration where 

, the relationship is:

  • 
    : Concentration of CO₂ (approx 17 mM after 1:1 mixing).
    
  • 
    : Michaelis constant for hCA II (approx 10–12 mM).
    
Interpretation of Results for N-Substituted Sulfonamide
  • Scenario A (No Inhibition): If

    
    , the N-substitution prevents Zinc coordination. The compound is inactive.[3]
    
  • Scenario B (Weak Inhibition): If

    
    , the compound may be binding to the hydrophobic pocket near the active site entrance, or trace hydrolysis has occurred.
    
  • Scenario C (Potent Inhibition): If

    
    , verify purity. Is the sample contaminated with the primary sulfonamide precursor? Or does the 4-chlorophenyl group fit a unique allosteric pocket?
    

Alternative High-Throughput Screen (Esterase Assay)

Use this only for preliminary ranking, not for publication-grade kinetic constants.

  • Substrate: 4-Nitrophenyl acetate (1 mM) in Acetonitrile.

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Protocol:

    • Mix 90 µL Buffer + Enzyme + Inhibitor in a 96-well plate.

    • Add 10 µL Substrate.

    • Monitor Absorbance at 400 nm (formation of 4-nitrophenol).

  • Warning: Sulfonamides are often less potent in esterase assays than in CO₂ hydration assays due to differences in the rate-limiting step (proton transfer vs. hydrolysis).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–N-hydroxysulfamide complex: a new zinc-binding group? Chemical Communications, 48, 8928-8930. Link

  • BenchChem. (2025).[1] Application Note: Performing a Stopped-Flow CO2 Hydration Assay. Link

  • Sigma-Aldrich. (2025). Carbonic Anhydrase (CA) Activity Assay Kit Protocol. Link

Sources

Antibacterial susceptibility testing of methoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Methoxybenzenesulfonamides represent a specialized subclass of sulfonamide antibiotics where the core benzene ring or the amide moiety is substituted with methoxy (-OCH₃) groups.[1] While they share the foundational mechanism of action with traditional sulfonamides, the methoxy substitution significantly alters their physicochemical properties—specifically lipophilicity (LogP) and pKa—which can enhance membrane permeability and alter binding affinity to the target enzyme.

1.1 The Molecular Target: Dihydropteroate Synthase (DHPS)

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2][3] In bacteria, DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroic acid, a precursor to tetrahydrofolate (THF).[1][2] THF is a critical cofactor for the synthesis of thymidine and purines.

Unlike mammalian cells, which uptake pre-formed folate, most bacteria must synthesize it de novo.[1][4] Methoxybenzenesulfonamides mimic PABA, binding to the active site of DHPS and halting folate production. This results in a bacteriostatic effect, arresting cell division rather than causing immediate lysis.[1]

1.2 The "Thymidine Effect" (Critical Technical Constraint)

The most common failure mode in testing sulfonamides is the use of improper media. If the growth medium contains exogenous thymidine or thymine, bacteria can utilize the "salvage pathway," bypassing the folate blockade entirely.[1] This results in false resistance (elevated MICs).[1]

Scientist's Note: Standard Mueller-Hinton Broth (MHB) is generally low in thymidine, but variability exists between lots.[1] You must validate your media using Enterococcus faecalis ATCC 29212 before testing novel compounds.[1]

Pre-Analytical Considerations & Media Validation

2.1 Compound Preparation

Methoxybenzenesulfonamides often exhibit poor aqueous solubility at neutral pH.[1]

  • Solvent: Dissolve the stock compound in 100% DMSO. The final concentration of DMSO in the assay well should not exceed 1% (v/v) to avoid solvent toxicity.

  • Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.

2.2 Media Quality Control (The Thymidine Check)

Before running the main assay, validate the thymidine content of your Mueller-Hinton Broth (MHB).[1]

Protocol:

  • Inoculate Enterococcus faecalis ATCC 29212 into the MHB lot to be tested.[1]

  • Test susceptibility to Trimethoprim/Sulfamethoxazole (SXT).[1]

  • Pass Criteria: The MIC for SXT should fall within the CLSI quality control range (typically ≤ 0.5/9.5 µg/mL).

  • Fail Criteria: If the MIC is elevated, the media contains excess thymidine.[1] Do not use this lot for methoxybenzenesulfonamide testing.

    • Remediation:[1] Add Thymidine Phosphorylase (0.2 U/mL) or use lysed horse blood (which naturally contains the enzyme) to deplete thymidine.[1]

Core Protocol: Broth Microdilution (MIC Determination)[1][5][6]

This protocol is adapted from CLSI M07 guidelines but optimized for the trailing endpoints common to sulfonamides.

3.1 Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inoculation cluster_2 Phase 3: Incubation & Reading Stock Stock Solution (DMSO, 10mg/mL) Dilution 2-Fold Serial Dilution (96-well Plate) Stock->Dilution Media Mueller-Hinton Broth (Thymidine Depleted) Media->Dilution Add Add 50µL Inoculum to 50µL Drug Dilution->Add Colony Direct Colony Suspension (0.5 McFarland) Dilute_Inoc Dilute 1:150 in MHB (Final: 5x10^5 CFU/mL) Colony->Dilute_Inoc Dilute_Inoc->Add Incubate Incubate 16-20h at 35°C (Ambient Air) Add->Incubate Read Read Endpoint (80% Inhibition Rule) Incubate->Read

Figure 1: Optimized Broth Microdilution Workflow for Sulfonamide Derivatives.[1]

3.2 Step-by-Step Procedure
  • Plate Setup:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into columns 2–12 of a 96-well plate.

    • Add 100 µL of the highest drug concentration (4x final desired) to column 1.[1]

    • Perform serial 2-fold dilutions from column 1 through column 10.[1][5] Discard 50 µL from column 10.[1]

    • Column 11: Growth Control (Broth + Bacteria + Solvent only).[1]

    • Column 12: Sterility Control (Broth only).

  • Inoculum Preparation:

    • Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland turbidity standard (approx.[1]

      
       CFU/mL).[1]
      
    • Critical Dilution: Dilute this suspension 1:150 in CAMHB. This yields approx.[1][6][7]

      
       CFU/mL.[1]
      
  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1–11.

    • Final well volume: 100 µL.

    • Final bacterial concentration: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       CFU/mL.[1]
      
    • Final drug concentration: 1x (diluted by half).

  • Incubation:

    • Seal plate with a breathable membrane.[1]

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Reading the Results (The 80% Rule):

    • Sulfonamides rarely produce optically clear wells due to residual growth (trailing).[1]

    • Do not read the MIC as the first clear well.

    • Correct Reading: The MIC is the lowest concentration that inhibits

      
       80%  of visible growth compared to the Growth Control well.[8]
      
    • Visual Aid: If the control button is 10mm wide, the MIC is the well where the button is < 2mm or significantly faint.

Secondary Assay: Time-Kill Kinetics

To confirm the bacteriostatic nature of your methoxybenzenesulfonamide derivative, a Time-Kill assay is required.[1]

Protocol Summary:

  • Setup: Prepare 10 mL of MHB containing the drug at 4x MIC .

  • Inoculum: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto drug-free agar.

  • Interpretation:

    • Bacteriostatic: < 3

      
       reduction in CFU/mL at 24h relative to the starting inoculum.[1]
      
    • Bactericidal:

      
       3 
      
      
      
      reduction (99.9% kill).[1]
    • Expectation: Methoxybenzenesulfonamides are typically bacteriostatic.[1]

Data Presentation & Interpretation

5.1 Troubleshooting Trailing Endpoints

Trailing is the most common source of error.[1] Use the table below to standardize interpretation.

Observation in WellInterpretation for SulfonamidesAction
Optically Clear 100% InhibitionValid MIC candidate
Faint Haze / Pinpoint Button >80% InhibitionValid MIC endpoint
Distinct Button (~50% of Control) <50% InhibitionGrowth (Resistant)
Full Button 0% InhibitionGrowth (Resistant)
5.2 Mechanistic Pathway Visualization[1]

Pathway PABA PABA DHPS Enzyme: DHPS PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Drug Methoxybenzenesulfonamide Drug->DHPS  Competitive  Inhibition Thymidine Exogenous Thymidine (In Media) Thymidine->Folate  Salvage Pathway  (Bypasses Block)

Figure 2: Mechanism of Action and the "Thymidine Bypass" Resistance Route.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][9][10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[1] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][10] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1][10] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1] Media Preparation for EUCAST Disk Diffusion Testing and Broth Microdilution. [Link][1]

  • National Institutes of Health (NIH). (2022).[1] Mechanism of Action of Sulfonamides and Trimethoprim. [Link]

Sources

Application Note: Preparation of Stock Solutions for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is a lipophilic diaryl sulfonamide derivative often utilized in medicinal chemistry as a scaffold for matrix metalloproteinase (MMP) inhibition, carbonic anhydrase inhibition, or as an intermediate in the synthesis of anticonvulsant agents.

The primary challenge in handling this compound is its low aqueous solubility and high lipophilicity (LogP ~3.5–4.0). Improper stock preparation frequently leads to "silent precipitation"—micro-aggregates that are invisible to the naked eye but capable of skewing IC50 data, clogging liquid handling instrumentation, and yielding false-negative biological results.

This guide provides a rigorous, field-proven methodology for preparing stable 10 mM and 50 mM stock solutions in Dimethyl Sulfoxide (DMSO) and executing precipitation-free dilutions for biological assays.

Physicochemical Profile

Understanding the physical constraints of the molecule is the first step to successful solubilization.

PropertyValue / Description
Chemical Name This compound
Molecular Formula C₁₃H₁₂ClNO₃S
Molecular Weight 297.76 g/mol
Physical State White to off-white crystalline solid
Primary Solvent DMSO (Dimethyl Sulfoxide) - Anhydrous
Secondary Solvent DMF (Dimethylformamide) or Ethanol (lower stability)
Aqueous Solubility Negligible (< 10 µM in pure water)
Storage (Solid) -20°C, desiccated, protected from light

Materials & Reagents

  • Compound: this compound (>98% purity).

  • Solvent: DMSO, anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Avoid "wet" DMSO; hygroscopic water absorption causes compound crystallization.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Filtration: 0.22 µm PTFE syringe filters (Nylon is acceptable; avoid Cellulose Acetate).

Protocol A: Preparation of Master Stock Solution (DMSO)

Scientific Rationale

Direct weighing of sub-milligram quantities introduces significant error (±10-20%). It is scientifically superior to weigh a larger mass (e.g., 5–10 mg) and adjust the solvent volume to achieve the target molarity. This "gravimetric-volumetric" approach minimizes error.

Step-by-Step Procedure (Target: 50 mM Stock)
  • Equilibration: Allow the vial of solid compound to warm to room temperature (20–25°C) inside a desiccator before opening. Prevents condensation.

  • Weighing: Weigh approximately 10 mg of the compound into a sterile amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) using the formula:
    
    
    
    
    Example: For 10.42 mg at 50 mM (0.05 M):
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Workflow Visualization

StockPrep Start Solid Compound (-20°C) Equilibrate Equilibrate (RT, Desiccator) Start->Equilibrate Weigh Gravimetric Weighing Equilibrate->Weigh Calc Calculate Volume (V = m / MW*C) Weigh->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve QC Visual QC (Clarity Check) Dissolve->QC QC->Dissolve Fail (Sonicate) Store Aliquot & Store (-20°C) QC->Store Pass

Figure 1: Gravimetric-volumetric workflow for high-accuracy stock preparation.

Protocol B: Aqueous Dilution (The "Solvent Sandwich")

The Challenge: "Crash Out"

Directly adding a high-concentration DMSO stock (e.g., 50 mM) into an aqueous buffer often causes immediate precipitation due to the drastic change in polarity.

The Solution: Serial Dilution in DMSO

Perform all serial dilutions in 100% DMSO first, keeping the compound solubilized. Only the final step should introduce the compound to the aqueous media, ensuring the final DMSO concentration is <1% (typically 0.1% to 0.5%).

Step-by-Step Procedure
  • Plate Setup: Prepare a 96-well source plate (polypropylene, solvent resistant).

  • DMSO Serial Dilution:

    • Add 50 µL of DMSO to columns 2–10.

    • Add 100 µL of 10 mM Stock to column 1.

    • Transfer 50 µL from col 1 to col 2, mix. Repeat across the plate.

    • Result: A concentration gradient (10 mM

      
       ~0.02 mM) entirely in DMSO .
      
  • Intermediate Dilution (Optional but Recommended):

    • Dilute the DMSO points 1:10 into an intermediate solvent (e.g., culture media without serum) to create a 10x working solution.

    • Why? Serum proteins can bind lipophilic sulfonamides non-specifically. Mixing with serum-free media first allows ordered dispersion.

  • Final Assay Spike:

    • Transfer the 10x working solution into the final assay plate (1:10 dilution).

    • Final DMSO concentration = 1% (or lower if designed).

Dilution Logic Visualization

DilutionStrategy Stock 50 mM Master Stock (100% DMSO) Step1 Step 1: Serial Dilution (Remaining in 100% DMSO) Stock->Step1 Maintain Solubility Precip RISK: Direct Spike (Precipitation Shock) Stock->Precip Avoid This! Step2 Step 2: Intermediate Spike (1:20 into Media -> 5% DMSO) Step1->Step2 Pre-dilution Step3 Step 3: Final Assay Well (1:5 into Cell Media -> 1% DMSO) Step2->Step3 Final Concentration

Figure 2: Step-wise dilution strategy to prevent precipitation shock in aqueous media.

Quality Control & Storage

Storage Conditions
  • Temperature: Store stocks at -20°C or -80°C.

  • Container: Use small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Stability: Sulfonamides are chemically stable, but DMSO is hygroscopic. Water absorption over time will decrease the effective solubility of the compound stored in it.

  • Shelf Life: 6 months at -20°C if tightly sealed.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Cloudiness upon thawing DMSO freezing/crystallizationWarm to 37°C. DMSO freezes at 19°C; this is normal.
Precipitate in aqueous buffer "Crash out" effectReduce final concentration or use the "Intermediate Dilution" method (Protocol B).
Yellowing of solution Oxidation or hydrolysisDiscard stock. Prepare fresh using anhydrous, high-grade DMSO.

References

  • Diaryl Sulfonamide Bioactivity: Scozzafava, A., et al. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry.

  • Solubility & DMSO Protocols: Cheng, X., et al. (2003). Assessment of the suitability of DMSO as a solvent for chemical screening. Journal of Biomolecular Screening.

  • General Sulfonamide Synthesis & Properties: Bahadorikhalili, S., et al. (2019). Synthesis and biological evaluation of some new sulfonamide derivatives. Iranian Journal of Pharmaceutical Research.

  • Compound Data & Identifiers: PubChem Database. Sulfonamide Structure-Activity Relationships.

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Systems for the Separation and Identification of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Sulfonamide Separation

Sulfonamides represent a critical class of synthetic antimicrobial agents widely used in both human and veterinary medicine.[1] Their structural backbone, a sulfanilamide core, is modified with various heterocyclic substituents to yield a diverse family of compounds with distinct physicochemical and pharmacological properties. The widespread use of these drugs necessitates rigorous analytical monitoring to ensure the quality of pharmaceutical formulations, detect residues in food products of animal origin, and support drug discovery efforts.[2][3]

While advanced techniques like High-Performance Liquid Chromatography (HPLC) are prevalent, Thin-Layer Chromatography (TLC), particularly its high-performance variant (HPTLC), offers a powerful, cost-effective, and versatile alternative.[2][4][5] Its advantages include minimal sample preparation, the ability to analyze multiple samples in parallel, and flexible detection methods, making it an ideal tool for screening, identification, and semi-quantitative analysis.[3][5][6] This guide details the causal relationships between sulfonamide chemistry and chromatographic behavior, providing field-proven protocols for their successful separation.

Foundational Principles: Exploiting Sulfonamide Chemistry for TLC Separation

The success of any TLC separation hinges on understanding the interplay between the analyte, the stationary phase, and the mobile phase.[7][8] Sulfonamides are amphoteric molecules, possessing both a weakly acidic sulfonamide group (-SO₂NH-) and a weakly basic aromatic amine group (-NH₂). This dual nature is the key to their chromatographic manipulation.

  • The Stationary Phase: For sulfonamides, the stationary phase is almost universally silica gel (SiO₂).[9] The surface of silica gel is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds and other polar interactions with the sulfonamide molecules.[9] More polar sulfonamides will interact more strongly with the silica gel, resulting in slower migration and a lower Retention Factor (Rƒ).

  • The Mobile Phase: The mobile phase is a solvent or mixture of solvents that moves up the plate via capillary action, carrying the analytes with it.[5][8] Separation is achieved because components of the mixture are partitioned differently between the mobile and stationary phases.[7] For sulfonamides, a common challenge is "tailing," where spots appear elongated rather than compact. This is often caused by the basic amine group interacting too strongly with the acidic silanol groups of the silica gel. To counteract this, the mobile phase is typically modified with a small amount of a basic compound, such as ammonia or triethylamine .[1][10] This base neutralizes the acidic sites on the silica, leading to symmetrical, well-defined spots.

HPTLC Method Development Workflow

Developing a robust HPTLC method is a systematic process. The goal is to achieve adequate resolution between all target analytes and any potential impurities with symmetrical spot shapes.

Caption: Workflow for HPTLC method development for sulfonamides.

Detailed Protocols for Sulfonamide Analysis

This section provides a validated, step-by-step protocol that serves as an excellent starting point for the separation of a mixture of common sulfonamides.

Materials and Equipment
  • Stationary Phase: HPTLC plates, silica gel 60 F₂₅₄, 20x10 cm (or similar).

  • Equipment:

    • TLC developing tank with lid

    • Capillary tubes or automated TLC spotter[11]

    • UV viewing cabinet (254 nm and 366 nm)

    • Densitometer/TLC scanner (optional, for quantification)

    • Fume hood

    • Standard laboratory glassware

  • Chemicals and Reagents:

    • Sulfonamide reference standards (e.g., sulfadiazine, sulfamethazine, sulfamethoxazole).

    • Solvents: Chloroform, Dichloromethane, Methanol, n-Butanol, Acetone (all HPLC or analytical grade).

    • Modifiers: Ammonium hydroxide solution (25%), Triethylamine.

    • Visualization Reagent: Fluorescamine solution (10 mg in 100 mL acetone, freshly prepared).

Standard and Sample Preparation
  • Standard Stock Solutions: Accurately weigh ~10 mg of each sulfonamide reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol to create 1 mg/mL stock solutions.

  • Working Standard Mixture: Combine aliquots of the stock solutions and dilute with methanol to a final concentration of approximately 100 µg/mL of each sulfonamide.

  • Sample Preparation: If analyzing a pharmaceutical tablet, crush it to a fine powder. Extract a quantity of powder equivalent to 10 mg of the active sulfonamide with methanol, sonicate for 15 minutes, and filter. Dilute the filtrate with methanol to a final concentration of ~100 µg/mL.

Chromatographic Procedure
  • Plate Preparation: Using a soft pencil, gently draw a starting line approximately 1 cm from the bottom of the HPTLC plate. Mark the positions for sample application, keeping them at least 1 cm apart.[9]

  • Sample Application: Using a capillary tube, apply 2 µL of each standard and sample solution as a tight spot on the starting line.[11] Allow the solvent to evaporate completely between applications if multiple spottings are needed.

  • Mobile Phase Preparation: Prepare the chosen mobile phase. A highly effective system for a broad range of sulfonamides is Dichloromethane : Methanol : Ammonium Hydroxide (5 : 1 : 0.25, v/v/v) .[1]

  • Chamber Saturation: Pour the mobile phase into the developing tank to a depth of ~0.5 cm. Place a piece of filter paper inside, wetting it with the mobile phase, to saturate the tank atmosphere. Close the lid and allow the system to equilibrate for at least 20 minutes.

  • Development: Carefully place the spotted HPTLC plate into the saturated tank. Ensure the starting line is above the level of the mobile phase.[12] Close the tank and allow the solvent front to ascend undisturbed until it is about 1 cm from the top of the plate.

  • Drying: Remove the plate from the tank and immediately mark the solvent front with a pencil. Dry the plate in a fume hood or with a stream of cool air.

Detection and Data Analysis
  • UV Visualization: View the dried plate under a UV lamp at 254 nm. Sulfonamides will appear as dark spots against the fluorescent green background of the plate.[1] Circle the spots with a pencil.

  • Chemical Derivatization (Optional but Recommended): For enhanced sensitivity and specificity, spray the plate evenly with the freshly prepared fluorescamine solution.[13] After a few minutes, view the plate under long-wave UV light (366 nm). The sulfonamide spots will appear as bright yellow-green fluorescent zones on a non-fluorescent background.[13]

  • Rƒ Calculation: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Rƒ value for each spot using the formula:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) [12] Compare the Rƒ values of the spots in the sample lanes to those of the reference standards for identification.

Selected TLC Systems and Performance Data

The choice of mobile phase is critical for achieving the desired separation. The following table summarizes several validated systems from the literature, demonstrating the versatility of TLC for sulfonamide analysis.

Target AnalytesStationary PhaseMobile Phase Composition (v/v/v)DetectionReference
Sulfadimidine, Sulfadiazine, Sulfaguanidine, TrimethoprimHPTLC Silica Gel F₂₅₄Chloroform : Methanol (89:11)Videodensitometry[14]
Sulfamethoxazole, Trimethoprim, SulfanilamideSilica GelChloroform : n-Heptane : Ethanol (3:3:3)Densitometry (260 nm)[14]
Six Sulfonamides (e.g., Sulfamethoxazole)Silica Gel GDichloromethane : Methanol : Ammonia (5:1:0.25)UV (254 nm), SERS[1]
Pyrimethamine, SulphadoxineHPTLC Silica Gel 60F₂₅₄Chloroform : n-Butanol : Acetone (6:1.5:2)Densitometry (254 nm)[15]
Five Sulfonamides (e.g., Sulfadiazine, Sulfathiazole)Silica GelChloroform : n-Butanol (4:1)Fluorescamine (366 nm)[13]

Troubleshooting Common TLC Issues

ProblemProbable Cause(s)Recommended Solution(s)
Tailing or Streaking Spots 1. Sample overload. 2. Strong interaction of basic amine with acidic silica. 3. Sample solvent too polar.1. Apply a smaller volume or more dilute sample. 2. Add a basic modifier (e.g., 0.1-1% ammonia or triethylamine) to the mobile phase.[10] 3. Dissolve the sample in a less polar solvent if possible.
Poor Separation (Overlapping Spots) 1. Mobile phase polarity is incorrect. 2. Insufficient solvent migration distance.1. Systematically vary the mobile phase composition. If Rƒ values are too high, decrease polarity (e.g., less methanol). If too low, increase polarity.[12] 2. Allow the solvent front to run further up the plate.
Rƒ Values Too High (>0.8) Mobile phase is too polar, causing analytes to move too quickly.Decrease the proportion of the polar solvent (e.g., methanol) or increase the proportion of the non-polar solvent (e.g., chloroform, dichloromethane).
Rƒ Values Too Low (<0.2) Mobile phase is not polar enough to move the analytes off the baseline.Increase the proportion of the polar solvent in the mobile phase.
No Spots Visible 1. Insufficient sample concentration. 2. Compound does not absorb at 254 nm. 3. Incorrect detection method.1. Spot a more concentrated sample. 2. Use a chemical visualization reagent (e.g., fluorescamine, iodine vapor) or a plate with a different fluorescent indicator.[13][16] 3. Confirm the appropriate visualization technique for your target analyte.

Conclusion

Thin-Layer Chromatography is a highly adaptable and reliable technique for the separation and identification of sulfonamides. Its simplicity, speed, and low cost make it an invaluable tool in both research and routine quality control settings.[5][7][14] By understanding the fundamental chemical principles and following systematic development protocols, scientists can readily establish robust TLC/HPTLC methods tailored to their specific analytical needs. The methods and data presented in this guide provide a solid foundation for the successful implementation of TLC for sulfonamide analysis.

References

  • TLC of Sulfonamides | Request PDF. ResearchGate. Available at: [Link]

  • How to separate these sulfonamides with TLC : r/Chempros. Reddit. Available at: [Link]

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI. Available at: [Link]

  • TLC identification of sulfonamides. PubMed. Available at: [Link]

  • detection of sulfonamides in chicken muscle by thin layer chromatography. National Fisheries Development Board. Available at: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]

  • (PDF) Validated HPTLC Method for Simultaneous Analysis of Pyrimethamine and Sulphadoxine in Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Wiley Online Library. Available at: [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • HPTLC Methods to Assay Active Ingredients in Pharmaceutical Formulations: A Review of the Method Development and Validation Step. IJIRT. Available at: [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. PMC. Available at: [Link]

  • Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. Global Research Online. Available at: [Link]

  • A REVIEW ON THIN LAYER CHROMATOGRAPHY: PRINCIPLES, APPLICATIONS AND ADVANCES. Anveshana's International Publication. Available at: [Link]

  • Thin Layer Chromatography Visualization Reagents. University of Rochester. Available at: [Link]

  • Precision and Validation of Thin Layer Chromatography Analytical Technique to Analyze & Monitoring Antibiotic Residues in Po. ResearchGate. Available at: [Link]

  • Thin Layer Chromatography. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • Exploring the World of Thin-Layer Chromatography: A Review. AWS. Available at: [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. Available at: [Link]

  • TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. Springer. Available at: [Link]

  • Method Validation of Contact and Immersion TLC-bioautography for Determination of Streptomycin Sulfate in Shrimp. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a successful and high-yield synthesis.

Overview of the Synthesis

The synthesis of this compound is a classic example of nucleophilic substitution, specifically the reaction between an amine and a sulfonyl chloride.[1][2] The primary route involves the reaction of 4-chloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base.

This seemingly straightforward reaction can present several challenges that may lead to suboptimal yields and purification difficulties. This guide will address these potential issues systematically.

Core Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-chloroaniline 4-Chloroaniline Reaction_Vessel Reaction Vessel (Solvent + Base) 4-chloroaniline->Reaction_Vessel 4-methoxybenzenesulfonyl_chloride 4-Methoxybenzenesulfonyl Chloride 4-methoxybenzenesulfonyl_chloride->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (e.g., Recrystallization, Column Chromatography) Drying->Purification Final_Product N-(4-Chlorophenyl)-4- methoxybenzenesulfonamide Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue and can stem from several factors. Let's break down the potential culprits and their solutions.

  • Purity of Starting Materials: The purity of both 4-chloroaniline and 4-methoxybenzenesulfonyl chloride is critical. Impurities in 4-chloroaniline can interfere with the reaction, while the degradation of 4-methoxybenzenesulfonyl chloride, which is sensitive to moisture, will directly reduce the amount of product formed.

    • Solution:

      • Ensure your 4-chloroaniline is of high purity (≥99.0%).[3] If necessary, recrystallize it from a suitable solvent.

      • Verify the purity of 4-methoxybenzenesulfonyl chloride. It should be a white solid. If it appears discolored or has a pungent odor, it may have hydrolyzed. Consider preparing it fresh from anisole and chlorosulfonic acid or purchasing a new batch.[4]

  • Inadequate Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[1] An insufficient amount or an inappropriate choice of base will fail to neutralize the HCl effectively, thus stalling the reaction.

    • Solution:

      • Use at least a stoichiometric equivalent of a suitable base. Pyridine is a classic choice as it also acts as a solvent and catalyst.[1] Alternatively, an excess of a non-nucleophilic inorganic base like potassium carbonate or sodium carbonate can be used in an inert solvent.[5]

      • Consider the pKa of the base. A base that is too weak will not effectively scavenge the acid.

  • Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Solution:

      • While many sulfonamide syntheses proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate and drive it to completion. However, excessive heat can lead to side reactions and degradation.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the sulfonyl chloride) indicates the reaction's completion.

  • Moisture Contamination: 4-Methoxybenzenesulfonyl chloride readily hydrolyzes in the presence of water to form the unreactive 4-methoxybenzenesulfonic acid.

    • Solution:

      • Use anhydrous solvents.

      • Dry all glassware thoroughly before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is prolonged.

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce your yield. Here are the most common culprits:

  • Bis-sulfonylation of the Amine: If the reaction conditions are too harsh or if there is an excess of the sulfonyl chloride, a second molecule of 4-methoxybenzenesulfonyl chloride can react with the newly formed sulfonamide to give a bis-sulfonylated product.

    • Solution:

      • Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride.

      • Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride in the reaction mixture.

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, water contamination leads to the formation of 4-methoxybenzenesulfonic acid.[6]

    • Solution: Strictly adhere to anhydrous reaction conditions.

  • Self-condensation of the Sulfonyl Chloride: Under certain conditions, sulfonyl chlorides can undergo self-condensation, although this is less common.

    • Solution: Maintaining controlled reaction temperatures and using appropriate stoichiometry will minimize this.

Question 3: The purification of my product is difficult. What strategies can I employ?

Answer:

Purification is key to obtaining a high-purity final product.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Procedure:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals thoroughly.

  • Column Chromatography: If recrystallization is ineffective or if you have multiple closely-related impurities, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal solvent system should be determined by TLC analysis.

Question 4: How do I choose the right solvent and base for my reaction?

Answer:

The choice of solvent and base can significantly impact the reaction's success.

Base Advantages Disadvantages
Pyridine Acts as a solvent and catalyst, effectively scavenges HCl.[1]Can be difficult to remove completely, has a strong odor.
Triethylamine (Et3N) Stronger base than pyridine, easy to remove under vacuum.Can sometimes lead to side reactions.
Potassium Carbonate (K2CO3) Inexpensive, easy to remove by filtration.Heterogeneous reaction, may require vigorous stirring.
Sodium Bicarbonate (NaHCO3) Mild base, suitable for sensitive substrates.May not be strong enough for all reactions.
Solvent Properties Considerations
Dichloromethane (DCM) Good solvent for both reactants, relatively low boiling point.Aprotic, suitable for use with inorganic bases.
Tetrahydrofuran (THF) Good solvent, higher boiling point than DCM.Aprotic, must be anhydrous.
Acetonitrile (MeCN) Polar aprotic solvent, can facilitate the reaction.Must be anhydrous.
Pyridine Acts as both solvent and base.See disadvantages in the base table.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism?

A1: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl formed.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination and Deprotonation Reactants 4-Chloroaniline + 4-Methoxybenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic attack of amine on sulfur Elimination Elimination of Cl- Intermediate->Elimination Deprotonation Deprotonation by Base Elimination->Deprotonation Product This compound Deprotonation->Product

Caption: Simplified reaction mechanism for sulfonamide formation.

Q2: Can I use a different aniline or sulfonyl chloride?

A2: Yes, this synthetic methodology is broadly applicable to a wide range of anilines and sulfonyl chlorides, making it a versatile method for generating a library of sulfonamide derivatives.[2] However, the electronic and steric properties of the substituents on both the aniline and the sulfonyl chloride can affect the reaction rate and yield.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, safety is paramount in the laboratory.

  • 4-Chloroaniline: Is toxic and a possible carcinogen.[7] It can be absorbed through the skin. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Methoxybenzenesulfonyl Chloride: Is corrosive and moisture-sensitive. Handle with care and in a dry environment.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q4: What are some alternative, more modern methods for this synthesis?

A4: While the classical approach is robust, several modern methods offer advantages such as milder reaction conditions and broader substrate scope.[8] These include:

  • Oxidative Coupling: Direct coupling of thiols or disulfides with amines.[2][8]

  • Use of Sulfur Dioxide Surrogates: Reagents like DABSO can be used as a source of SO₂.[8]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium or copper-catalyzed reactions can be used to form the N-aryl bond.[9][10]

References

  • 4-Chloroaniline - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sulfonamide - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. (2018, June 11). Retrieved February 15, 2026, from [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). Retrieved February 15, 2026, from [Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - Uniba. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2006, March 24). Retrieved February 15, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-CHLOROANILINE For Synthesis - Alpha Chemika. (n.d.). Retrieved February 15, 2026, from [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (2024, November 15). Retrieved February 15, 2026, from [Link]

  • CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl ... - Google Patents. (n.d.).
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2019, October 19). Retrieved February 15, 2026, from [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (2024, September 10). Retrieved February 15, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives - ResearchGate. (2017, April 28). Retrieved February 15, 2026, from [Link]

  • CN105461550A - Preparation method of p-anisoyl chloride - Google Patents. (n.d.).
  • Preparation method of p-anisoyl chloride - Eureka | Patsnap. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1). Retrieved February 15, 2026, from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Efficient and Sustainable Electrosynthesis of N-Sulfonyl Iminophosphoranes by the Dehydrogenative P–N Coupling Reaction | JACS Au - ACS Publications. (2024, April 18). Retrieved February 15, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020, May 18). Retrieved February 15, 2026, from [Link]

  • p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 4-methoxybenzenesulfonamide - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Please tell me the synthesis of p-methoxybenzenesulfonylchloride? - ResearchGate. (2020, January 15). Retrieved February 15, 2026, from [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (2015, September 24). Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6). Retrieved February 15, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). Retrieved February 15, 2026, from [Link]

  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).
  • Full article: Recent developments in the synthesis of N-aryl sulfonamides - Taylor & Francis. (2021, June 22). Retrieved February 15, 2026, from [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) N-(4-Chlorophenyl)-4-methoxybenzamide - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Removing impurities from crude N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Profile Management for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering purity issues with This compound . Based on the chemical structure, your crude mixture likely contains three distinct classes of impurities:

  • Basic Impurities: Unreacted 4-chloroaniline.

  • Acidic Impurities: 4-Methoxybenzenesulfonic acid (hydrolysis product of the sulfonyl chloride).

  • Neutral/Insoluble Impurities: Bis-sulfonamides (over-reaction) or oxidized aniline oligomers (color bodies).

This guide provides a self-validating purification protocol based on the pKa differentials of these species. We move beyond simple "washing" to a chemically active extraction strategy.

Module 1: The "Tri-Phase" Chemical Wash (Standard Protocol)

Use this for routine cleanup when purity is >85% but needs polishing.

The Logic:

  • Target Molecule pKa: ~10.0 (Weakly Acidic due to the N-H sulfonamide bond).

  • Amine Impurity pKa: ~4.0 (Conjugate acid).

  • Sulfonic Acid Impurity pKa: ~ -2.0 (Strongly Acidic).

By manipulating the pH of your aqueous washes, you can selectively toggle the solubility of these impurities while keeping your product in the organic phase.

Protocol Steps:
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc is better for subsequent crystallization, though DCM is acceptable for extraction.

  • Acid Wash (Removes Aniline):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism: Protonates residual 4-chloroaniline, turning it into the water-soluble hydrochloride salt.

  • Base Wash (Removes Sulfonic Acid):

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism: Neutralizes the strong sulfonic acid impurities.

    • Critical Check: Do NOT use strong base (NaOH) here. NaOH (pH 14) will deprotonate your product (pKa ~10), washing it away into the aqueous layer.

  • Neutralization & Drying:

    • Wash 1x with Brine.

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate in vacuo.[1][2]

Module 2: The "Claisen Switch" (Advanced Troubleshooting)

Use this if Module 1 fails, or if you have stubborn "neutral" impurities like bis-sulfonamides (which lack an acidic proton).

The Logic: Unlike the impurities, your target sulfonamide has a switchable solubility. By raising the pH above 11, we can deprotonate the sulfonamide nitrogen, making the product water-soluble, while leaving non-acidic impurities (bis-sulfonamides, colored aniline oxidation products) in the organic layer.

Protocol Steps:
  • Dissolution: Dissolve crude mixture in 1M NaOH (aqueous).

    • Observation: The product should dissolve. If a solid remains, that is your impurity.

  • Filtration/Extraction:

    • Option A (Solids present): Filter the solution. The solid on the filter is the impurity (Bis-sulfonamide).

    • Option B (Oils/Gums present): Extract the aqueous NaOH solution with Diethyl Ether or Toluene . Discard the organic layer (which contains the impurities).

  • Precipitation (The Switch):

    • Take the clean aqueous NaOH layer (containing your product).

    • Slowly add concentrated HCl or Glacial Acetic Acid with vigorous stirring until pH ~4-5.

    • Result: The product will crash out as a white precipitate.

  • Collection: Filter, wash with water, and dry.[1][3][4]

Module 3: Crystallization & Polishing

Final step for HPLC-grade purity (>99%).

Recommended Solvent System: Ethanol/Water (9:1) Sulfonamides often exhibit high solubility in hot alcohols but poor solubility in water.

  • Dissolve the dried solid in minimal boiling Ethanol.

  • (Optional) If the solution is colored (pink/brown), add Activated Charcoal , boil for 5 mins, and filter hot through Celite.

  • Add hot Water dropwise until persistent turbidity is just observed.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 4°C.

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Mixture (Product + Amine + Acid + Neutrals) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 AqAcid Aqueous Layer (Amine Salts) Split1->AqAcid Remove OrgAcid Organic Layer (Product + Acids + Neutrals) Split1->OrgAcid Keep BaseWash Wash with Sat. NaHCO3 OrgAcid->BaseWash Split2 Phase Separation BaseWash->Split2 AqBase Aqueous Layer (Sulfonic Acids) Split2->AqBase Remove OrgBase Organic Layer (Product + Neutrals) Split2->OrgBase Keep Decision Is Purity Sufficient? OrgBase->Decision Claisen Claisen Switch Method (Extract into NaOH -> Acidify) Decision->Claisen No (Neutrals present) Cryst Crystallization (EtOH/H2O) Decision->Cryst Yes Claisen->Cryst Final Pure Product (>99%) Cryst->Final

Figure 1: Decision tree for the purification of N-aryl sulfonamides based on impurity pKa profiles.

Troubleshooting FAQs

Q: My product turned pink/brown during the reaction. Is it ruined? A: No. This is common when using aniline derivatives (4-chloroaniline). Trace oxidation creates highly colored "azo" or "quinone-imine" species.

  • Fix: These are usually non-polar. Use Module 3 (Crystallization) with an Activated Charcoal step. The charcoal has a high affinity for planar, aromatic colored impurities.

Q: I used NaOH for the base wash and my yield dropped to 10%. What happened? A: You fell into the "pKa Trap." The sulfonamide N-H proton has a pKa of ~10. 1M NaOH (pH 14) deprotonated your product, turning it into a salt [R-SO₂-N⁻-Ar]Na⁺. It is now in your aqueous waste stream.

  • Fix: Acidify your aqueous waste layer to pH 4. Your product will precipitate.[5]

Q: I have a "gum" that won't crystallize. A: This usually indicates trapped solvent or high impurity levels disrupting the crystal lattice.

  • Fix:

    • Triturate (grind) the gum with Hexanes or cold Diethyl Ether to remove trapped solvent.

    • "Seed" the mixture with a tiny crystal of pure product if available.

    • Switch solvent: Try Toluene (recrystallize) or Isopropyl Alcohol .

Q: How do I confirm the "Bis-sulfonamide" impurity? A: Check your TLC. The bis-sulfonamide (R-SO₂-N(Ar)-SO₂-R) is significantly less polar than the mono-sulfonamide because it lacks the H-bond donor (N-H). It will have a much higher Rf value in EtOAc/Hexane systems.

References & Authoritative Grounding
  • General Sulfonamide Synthesis & Purification:

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Sulfonamides: Methodologies for Schotten-Baumann reactions and recrystallization from ethanol).

  • pKa Considerations for Extraction:

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Chapter on Acidity/Basicity and Chemoselective Extraction).

  • Specific Analog Data (Grounding):

    • Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Analogous structure showing Na2CO3 wash protocols). Molecules, 2021.

    • Solubility profiles of Sulfonamides in Ethanol/Water mixtures.[6][7] Revista Colombiana de Química, 2016.[6][7]

Sources

Validation & Comparative

Comparative Validation Guide: Antimicrobial Efficacy of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Sulfonamide Derivative (Second-Generation Analog) Primary Indication: Gram-positive and select Gram-negative bacterial infections. Target Mechanism: Competitive inhibition of Dihydropteroate Synthase (DHPS).[1][2][3]

This technical guide provides a rigorous framework for validating the antimicrobial efficacy of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide (hereafter referred to as CP-MBS ). Unlike first-generation sulfonamides, CP-MBS incorporates a p-methoxy electron-donating group and a p-chloro electron-withdrawing group. This specific Structure-Activity Relationship (SAR) is designed to optimize the pKa (approaching physiological pH 7.4) and enhance lipophilicity (LogP), theoretically improving cellular penetration and binding affinity compared to the standard comparator, Sulfamethoxazole (SMX) .

Mechanism of Action & Rationale

To validate CP-MBS, one must first verify its mode of action. Like all sulfonamides, CP-MBS acts as a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits Dihydropteroate Synthase (DHPS) , the enzyme responsible for incorporating PABA into dihydropteroic acid, a precursor to folate.[1][3]

Why this derivative?

  • 4-Methoxy Group: Increases electron density on the sulfonyl group, potentially stabilizing the drug-enzyme complex.

  • 4-Chlorophenyl Group: Increases lipophilicity, facilitating passive diffusion through the bacterial cell wall, particularly in Gram-negative organisms where porin channels are selective.

Diagram 1: Folate Synthesis Pathway & Inhibition Point

The following diagram illustrates the precise intervention point of CP-MBS within the bacterial folate pathway.

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Binding DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF Inhibitor CP-MBS (Competitive Inhibitor) Inhibitor->DHPS Blocks Active Site

Figure 1: Mechanism of Action. CP-MBS mimics PABA, competitively blocking DHPS and halting essential folate synthesis.

Comparative Profile: CP-MBS vs. Standards

Before wet-lab validation, the physicochemical baseline must be established against the Clinical & Laboratory Standards Institute (CLSI) gold standard.

FeatureCP-MBS (Candidate)Sulfamethoxazole (Standard)Ciprofloxacin (Control)
Class Novel SulfonamideSulfonamideFluoroquinolone
Target DHPS (Folate Pathway)DHPS (Folate Pathway)DNA Gyrase
Lipophilicity (LogP) High (~2.8 - 3.2)Moderate (~0.89)Low/Moderate
Predicted pKa ~6.8 - 7.25.76.09
Spectrum Broad (Enhanced G- penetration)Broad (Weak vs. Pseudomonas)Broad
Resistance Profile Potential activity vs. SMX-resistant strains due to binding affinityHigh resistance prevalenceModerate resistance

Expert Insight: The higher LogP of CP-MBS suggests it may outperform SMX in treating infections located in lipid-rich tissues or intracellular pathogens, but solubility in aqueous media (Müeller-Hinton Broth) will require careful solvent management (e.g., DMSO < 1%).

Experimental Validation Protocols

To ensure scientific integrity, the following protocols adhere to CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests).

Diagram 2: Validation Workflow

This self-validating workflow ensures that observed activity is due to the molecule, not artifacts.

ValidationWorkflow Synth 1. Synthesis & Purity (>98% by HPLC/NMR) Solubility 2. Solvent Check (DMSO Tolerance) Synth->Solubility MIC 3. MIC Assay (Broth Microdilution) Solubility->MIC Inoculum: 5x10^5 CFU/mL MBC 4. MBC Determination (Agar Plating) MIC->MBC Sub-culture clear wells TimeKill 5. Time-Kill Kinetics (Bacteriostatic vs -cidal) MIC->TimeKill Select 1x, 2x, 4x MIC

Figure 2: Sequential validation workflow. Step 2 is critical for CP-MBS due to its hydrophobic chlorophenyl moiety.

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of CP-MBS that inhibits visible growth.

  • Preparation: Dissolve CP-MBS in 100% DMSO to create a stock solution (e.g., 10,240 µg/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach starting concentration.

    • Critical Check: Final DMSO concentration in wells must be ≤ 1% to avoid solvent toxicity. Run a "Vehicle Control" (Broth + 1% DMSO) to confirm.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard, then dilute to reach a final well concentration of

    
     CFU/mL.
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Rows A-H: Serial 2-fold dilutions of CP-MBS (Range: 64 µg/mL to 0.125 µg/mL).

    • Include SMX as a positive control and Sterility Control (Broth only).

  • Incubation: 35 ± 2°C for 16-20 hours (aerobic).

  • Readout: Visual inspection for turbidity. The first clear well is the MIC.

Protocol B: Time-Kill Kinetics

Objective: Determine if CP-MBS is bacteriostatic (typical for sulfonamides) or bactericidal at high concentrations.

  • Setup: Inoculate broth containing CP-MBS at 1x, 2x, and 4x MIC .

  • Sampling: Aliquot samples at T=0, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute samples in saline and plate on nutrient agar. Count colonies (CFU/mL).

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction (Growth inhibition).
      

Representative Data Presentation

When publishing your results, structure your data to highlight the comparative advantage of the chlorophenyl substitution. Below is a template of expected results based on sulfonamide SAR principles.

Table 1: Comparative MIC Values (µg/mL)

Note: Lower values indicate higher potency.

Bacterial StrainCP-MBS (Candidate)Sulfamethoxazole (SMX)Ciprofloxacin (Ref)Interpretation
S. aureus (ATCC 29213) 8.0 32.00.5CP-MBS shows 4x potency vs SMX due to lipophilicity.
E. coli (ATCC 25922) 16.0 16.00.015Comparable efficacy in Gram-negatives.
P. aeruginosa (ATCC 27853) 64.0 >128.00.5Improved penetration vs SMX, but not clinically viable alone.
S. pyogenes (Clinical) 4.0 16.00.25High efficacy against Streptococci.
Table 2: Physicochemical Validation
ParameterResultMethodValidation Status
Purity 99.2%1H-NMR / HPLCPASS
Solubility Soluble in 5% DMSO/WaterVisual/NephelometryPASS (Requires co-solvent)
Cytotoxicity (CC50) > 512 µg/mLMTT Assay (HEK293 cells)PASS (High Selectivity Index)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Yun, M., et al. (2012).[2] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC - NIH. [Link]

  • Yousef, F., et al. (2018).[4] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub.[4] [Link]

  • Capasso, C., & Supuran, C. T. (2014). Sulfa drugs and their resistance mechanisms. Journal of Medicinal Chemistry. [Link]

Sources

Elemental analysis calculation for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, specifically within the development of sulfonamide-based carbonic anhydrase inhibitors or antibacterial agents, the integrity of the sulfonamide bond is paramount. This guide focuses on the validation of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide (


).

While High-Resolution Mass Spectrometry (HRMS) is often the "go-to" for rapid identity confirmation, it frequently fails to detect bulk impurities (solvates, inorganic salts) that skew biological assay data.[1] This guide compares the "Gold Standard" Elemental Analysis (EA) against HRMS , demonstrating why EA remains the critical gatekeeper for compound purity in peer-reviewed literature (e.g., J. Med. Chem. requirements).

Theoretical Framework & Synthesis

To understand the analytical targets, we must first establish the stoichiometry derived from the synthesis. The molecule is typically constructed via nucleophilic attack of 4-chloroaniline on 4-methoxybenzenesulfonyl chloride.[1]

Reaction Scheme Visualization

The following diagram outlines the atom economy and structural assembly, highlighting the origin of the elements (


) being analyzed.

SynthesisPath Reactant1 4-Methoxybenzenesulfonyl chloride (C7H7ClO3S) Intermediate Transition State (Sulfonyl Transfer) Reactant1->Intermediate Reactant2 4-Chloroaniline (C6H6ClN) Reactant2->Intermediate Product N-(4-Chlorophenyl)-4- methoxybenzenesulfonamide (C13H12ClNO3S) Intermediate->Product Nucleophilic Substitution Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway showing the convergence of the sulfonyl and aniline moieties.[1] Note that the loss of HCl changes the theoretical % composition from the raw reactants.

The "Gold Standard" Calculation

Before running any instrument, the theoretical values must be calculated using standard atomic weights (


).

Molecular Formula:


Molecular Weight (MW): 

ElementCountTotal Mass ( g/mol )% Composition (Theoretical)
Carbon (C) 13156.14352.44%
Hydrogen (H) 1212.0964.06%
Nitrogen (N) 114.0074.70%
Sulfur (S) 132.06010.77%
Chlorine (Cl) 135.45011.91%
Oxygen (O) 347.99716.12%

Comparative Methodology: EA vs. HRMS

Method A: Combustion Analysis (CHN)

Principle: The sample is burned in excess oxygen at >900°C. The resulting gases (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) are separated (GC) and quantified (TCD).
Criticality:  This is a bulk property measurement. If your sample contains 5% silica gel or 10% trapped dichloromethane, EA will fail. HRMS will often "pass" these samples because it only looks for the ionized target molecule.

Protocol:

  • Drying (Crucial Step): Dry the sulfonamide at 60°C under high vacuum (0.1 mbar) for 12 hours. Sulfonamides are prone to trapping crystallization solvents (e.g., Ethanol/Water).

  • Weighing: Use a microbalance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mg precision). Target sample mass: 2.0 – 3.0 mg.
    
  • Encapsulation: Fold into a tin capsule. (Tin facilitates the flash combustion).

  • Analysis: Run on a CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400).

Method B: High-Resolution Mass Spectrometry (HRMS)

Principle: Measures the exact mass-to-charge ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of the ionized species.
Criticality:  Confirms identity but not purity.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfonamide protons are acidic, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is often more stable than 
    
    
    
    ).
  • Target Mass:

    • Monoisotopic Mass (

      
      ): 297.0226
      
    • Negative Ion ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : 296.0153
      

Experimental Data Interpretation

The following table simulates a typical validation scenario I encounter in the lab.

Comparative Data Table
ParameterTheoretical ValueExp. Batch A (Raw)Exp. Batch B (Recrystallized)Status (Batch B)
Carbon % 52.44 51.10 (-1.[1]34)52.38 (-0.[1]06)PASS
Hydrogen % 4.06 4.50 (+0.[1]44)4.09 (+0.[1]03)PASS
Nitrogen % 4.70 4.65 (-0.[1]05)4.68 (-0.[1]02)PASS
HRMS (

)
296.0153 296.0155296.0154PASS
Purity Conclusion N/AFAIL (Solvent Trap)>99.5% Valid

Analysis of Batch A Failure:

  • Observation: Carbon is low (-1.34%), Hydrogen is high (+0.44%).[1]

  • Causality: This is the classic signature of trapped water or wet solvent . HRMS showed the correct mass for Batch A because the water molecules evaporate in the source and are not detected. Only EA revealed the impurity.

Validation Decision Tree

Use this workflow to determine when your compound is ready for biological testing.

ValidationFlow Start Synthesized Sulfonamide HRMS Step 1: Run HRMS (Check Identity) Start->HRMS Decision1 Mass Error < 5ppm? HRMS->Decision1 EA Step 2: Run Elemental Analysis (Check Purity) Decision1->EA Yes FailIdentity STOP: Wrong Structure Check NMR Decision1->FailIdentity No Decision2 Values within ±0.4%? EA->Decision2 FailPurity STOP: Impure Bulk Recrystallize & Dry Decision2->FailPurity No Success VALIDATED Release for Bio-Assay Decision2->Success Yes FailPurity->EA Retry after drying

Figure 2: The analytical decision matrix. Note that HRMS is a prerequisite, but EA is the final determinant.

Troubleshooting & Scientific Insight

The ±0.4% Rule

Most top-tier journals (ACS, RSC) require elemental analysis results to be within ±0.4% of the theoretical value.

  • Why? A deviation of 0.4% typically corresponds to >95% purity.

  • Common Failure Mode: For this specific sulfonamide, the chlorine atom adds significant mass. If the combustion is incomplete (soot formation), Carbon values will drop drastically. Ensure the combustion oven is at full temperature (950°C+) and oxygen boost is active.

The "Sulfur Effect"

Sulfonamides contain Sulfur, which oxidizes to


.
  • Insight: Standard CHN analyzers sometimes require a specific configuration (CHNS mode) to handle Sulfur. If your instrument is in CHN mode, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     might interfere with the Carbon detector if the adsorption columns are not set up to trap it. Always verify your instrument's configuration for Sulfur-containing organics. 
    

References

  • American Chemical Society (ACS). Author Guidelines for Data Reporting: Characterization of New Compounds.[1] (Requires purity evidence, typically EA within ±0.4%).

    • [1]

  • Journal of Medicinal Chemistry.Specific criteria for purity in biological assays.

    • [J. Med.[1][2][3] Chem. Author Information]([Link]1]

  • Exeter Analytical.Technical Note: CHN Analysis vs. Spectroscopic Techniques for Purity.

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control.[1][4]

    • [Inorg.[1] Chem. Front., 2022, 9, 663-668]([Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.